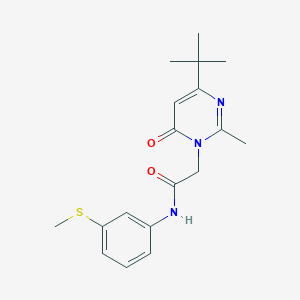
2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a novel derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C20H25N3O2
- Molecular Weight: 339.4 g/mol
- CAS Number: 1421517-05-6
The structure features a pyrimidine ring substituted with a tert-butyl group and a methyl group, along with an acetamide moiety linked to a phenyl group that contains a methylthio substituent. This unique arrangement is hypothesized to contribute to its biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related pyrimidine derivatives, indicating that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting bacterial growth, suggesting a potential for our compound in similar applications.
| Compound | Target Bacteria | EC50 (µM) | Comparison |
|---|---|---|---|
| A1 | Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |
| A4 | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
The minimum effective concentration (EC50) values indicate that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action and potential therapeutic applications against bacterial infections .
Anti-inflammatory Activity
Compounds similar to This compound have been assessed for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For example, several pyrimidine derivatives demonstrated selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.35 µM, significantly more effective than traditional anti-inflammatory drugs like indomethacin .
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 7a | 0.10 | 132 |
| Indomethacin | 0.079 | - |
This suggests that our compound may also exhibit similar anti-inflammatory properties, potentially making it a candidate for further development in treating inflammatory diseases.
Anticancer Properties
The anticancer potential of related compounds has been investigated, revealing cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.
In vitro studies have indicated that compounds with pyrimidine scaffolds can inhibit tumor growth by interfering with cellular proliferation and survival pathways. The specific mechanisms include the activation of caspases and the disruption of mitochondrial membrane potential .
Case Studies and Research Findings
- Antibacterial Evaluation : A study on N-phenylacetamide derivatives showed that modifications in the side chains significantly influenced antibacterial activity against Xanthomonas species. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents could enhance efficacy .
- Anti-inflammatory Mechanisms : Research has demonstrated that certain pyrimidine derivatives can selectively inhibit COX-2 without affecting COX-1, reducing side effects commonly associated with non-selective NSAIDs .
- Cytotoxic Effects : In vitro assays revealed that related compounds induced apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing anticancer activity .
特性
IUPAC Name |
2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-19-15(18(2,3)4)10-17(23)21(12)11-16(22)20-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFKTKZARJAAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=CC=C2)SC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














